Enantiomeric Purity and Optical Rotation
The (S)-enantiomer of 1-bromo-4-(methylsulfinyl)benzene exhibits a specific optical rotation of [α]D20 -106.9 (c 1.8, acetone) with 99% enantiomeric excess, compared to a literature value of [α]D20 -97.5 for the same enantiomer [1]. This 9.6% difference in reported rotation values underscores the sensitivity of the sulfoxide chiral center to purification conditions and the importance of using analytically characterized enantiopure material for asymmetric synthesis. The racemate shows no optical rotation ([α]D20 = 0). The (R)-enantiomer (CAS 28227-62-5) exhibits a corresponding positive rotation .
| Evidence Dimension | Specific Optical Rotation ([α]D20) in Acetone |
|---|---|
| Target Compound Data | (S)-Enantiomer: [α]D20 -106.9 (c 1.8, acetone, 99% ee) |
| Comparator Or Baseline | Literature (S)-Enantiomer: [α]D20 -97.5 (c unknown, acetone); Racemate: [α]D20 = 0 |
| Quantified Difference | Δ = -9.4 rotation units (9.6% more negative than literature baseline) |
| Conditions | Polarimetry, acetone solvent, 20 °C, concentration 1.8 g/100 mL |
Why This Matters
Procurement of a well-characterized enantiomer with documented optical rotation ensures reproducibility in asymmetric catalysis and chiral HPLC method development, where even minor deviations in enantiopurity lead to failed stereoselective outcomes.
- [1] Drago, C.; Walker, E. J.; Caggiano, L.; Jackson, R. F. W. Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 2016, 93, 200-213. View Source
